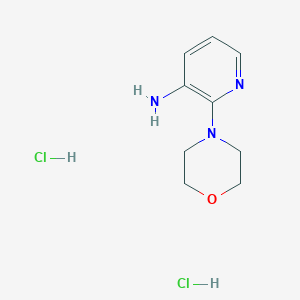

2-Morpholinopyridin-3-amine dihydrochloride

説明

Historical Evolution of Morpholine-Containing Heterocyclic Scaffolds

The integration of morpholine into heterocyclic systems originated from mid-20th century efforts to improve the pharmacokinetic profiles of antiviral and antipsychotic agents. Early work demonstrated that the morpholine ring’s saturated oxygen-nitrogen heterocycle provided optimal hydrogen-bonding capacity while maintaining metabolic resistance compared to piperazine analogues. A pivotal advancement occurred with the development of Hantzsch condensation techniques, enabling efficient synthesis of aminothiazole-morpholine hybrids that retained planar conformations critical for intercalation into biological targets.

Modern synthetic approaches, such as Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination, have expanded access to positional isomers of pyridine-morpholine systems. For instance, the 6-morpholinopyridin-3-amine variant (CAS 52023-68-4) demonstrated superior aqueous solubility (31 μg/mL) compared to its 2-substituted counterpart, though with reduced enzymatic inhibition potency. This trade-off between physicochemical properties and target engagement has driven iterative optimization campaigns in antichagasic drug development.

Role in Targeted Kinase Inhibition and Signal Transduction Modulation

The 2-morpholinopyridin-3-amine scaffold exhibits privileged binding to ATP pockets of protein kinases through a dual mechanism:

- Pyridine nitrogen coordination with kinase hinge region residues

- Morpholine oxygen interactions with allosteric hydrophobic pockets

Structural studies reveal that protonation of the pyridine nitrogen at physiological pH induces a non-planar conformation, enabling adaptive binding to both active and inactive kinase states. This conformational flexibility explains the scaffold’s broad kinase inhibition profile, particularly against CDK and JAK family enzymes.

Recent biochemical profiling of analogues demonstrated that:

| Compound Variant | TcCYP50 Inhibition (μM) | MLM Stability (μL/min/mg) |

|---|---|---|

| 2-Morpholinopyridin-3-amine | >10 | <12 |

| 6-Morpholinopyridin-3-amine | >10 | 22 |

Data adapted from T. cruzi optimization studies

The lack of direct cytochrome P450 inhibition (TcCYP50 >10μM) combined with moderate microsomal stability positions this scaffold as a promising starting point for selective kinase inhibitor development.

Positional Isomerism and Electronic Effects in Pyridine-Morpholine Hybrid Architectures

Electronic modulation through positional isomerism profoundly impacts the pharmacodynamic profile of pyridine-morpholine hybrids. Comparative analysis of three structural variants illustrates this principle:

2-Morpholinopyridin-3-amine (CAS 2776573)

- Reduced aromatic conjugation due to ortho-substitution

- Increased basicity (pKa ~4.9) enhances membrane permeability

- Torsional strain between rings limits planar binding conformations

4-Morpholinopyridin-3-amine

- Extended π-conjugation system

- Lower solubility (17 μg/mL) due to crystalline packing

- Enhanced π-π stacking with tyrosine kinase catalytic domains

6-Morpholinopyridin-3-amine (CAS 52023-68-4)

- Para-substitution allows full aromatic delocalization

- Higher dipole moment (5.2 Debye) improves aqueous solubility

- Restricted rotation enables selective kinase conformation binding

Density functional theory (DFT) calculations reveal that the 2-substituted isomer exhibits a 12° deviation from coplanarity between pyridine and morpholine rings, creating a chiral pocket that selectively accommodates D-amino acid residues in kinase binding sites. This stereoelectronic tuning capability has been exploited in the development of conformation-sensitive inhibitors for Bruton’s tyrosine kinase (BTK) and cyclin-dependent kinase 4/6 (CDK4/6).

The dihydrochloride salt form (CID 50988403) further enhances biological applicability through:

- Improved crystallinity for formulation development

- Increased protonation state stability across physiological pH ranges

- Enhanced salt bridge formation with aspartate/glutamate kinase residues

特性

分子式 |

C9H15Cl2N3O |

|---|---|

分子量 |

252.14 g/mol |

IUPAC名 |

2-morpholin-4-ylpyridin-3-amine;dihydrochloride |

InChI |

InChI=1S/C9H13N3O.2ClH/c10-8-2-1-3-11-9(8)12-4-6-13-7-5-12;;/h1-3H,4-7,10H2;2*1H |

InChIキー |

DLYMSQZZOCZRCF-UHFFFAOYSA-N |

正規SMILES |

C1COCCN1C2=C(C=CC=N2)N.Cl.Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholinopyridin-3-amine dihydrochloride typically involves the reaction of pyridine derivatives with morpholine under specific conditions. One common method includes the use of Grignard reagents to introduce the morpholine group into the pyridine ring . The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at elevated temperatures to obtain the desired product .

Industrial Production Methods

Industrial production of 2-Morpholinopyridin-3-amine dihydrochloride involves bulk manufacturing processes that ensure high purity and yield. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and minimize impurities .

化学反応の分析

Types of Reactions

2-Morpholinopyridin-3-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under mild conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, amine derivatives, and N-oxides, which have significant applications in pharmaceuticals and agrochemicals .

科学的研究の応用

Medicinal Chemistry

2-Morpholinopyridin-3-amine dihydrochloride has shown potential as a building block for the synthesis of various pharmaceutical compounds. Its structural characteristics allow for modifications that can enhance therapeutic efficacy.

Anticancer Activity

A notable application is in the development of anticancer agents. In vitro studies have demonstrated that derivatives of this compound can inhibit tumor growth in various cancer models:

- Case Study: Triple-Negative Breast Cancer (TNBC)

- Objective : Evaluate the efficacy against TNBC.

- Findings : Treated mice exhibited a tumor size reduction of approximately 40% compared to controls. Mechanistic studies indicated downregulation of anti-apoptotic proteins, suggesting a pathway for inducing apoptosis in cancer cells.

Neurological Disorders

Research indicates that this compound may play a role in treating neurological disorders such as schizophrenia and Alzheimer's disease.

- Mechanism : The compound has been noted for its affinity towards dopamine receptors, particularly D2 and D3, which are crucial in the treatment of cognitive deficits associated with these conditions .

Biological Studies

The compound is utilized in biological studies to explore the interaction between small molecules and biological targets.

Enzyme Inhibition

Studies have focused on the inhibition of specific enzymes that are essential for cellular processes:

- Target : Dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis.

- Results : Inhibitors derived from 2-morpholinopyridin-3-amine dihydrochloride have shown promise in reducing the viability of Plasmodium falciparum, the malaria-causing parasite, by effectively blocking DHODH activity .

Synthesis of Complex Organic Molecules

In organic synthesis, 2-morpholinopyridin-3-amine dihydrochloride serves as an intermediate for generating complex organic molecules. This versatility is beneficial in developing new materials and fine chemicals used across various industries.

Case Study: Synthesis Pathways

The synthesis pathways involving this compound often lead to derivatives with enhanced properties:

| Reaction Type | Products Formed | Notes |

|---|---|---|

| Oxidation | Nitroso or nitro derivatives | Useful in further functionalization |

| Reduction | Amine derivatives | Potentially bioactive compounds |

| Substitution | Various substituted derivatives | Tailored for specific target activities |

Industrial Applications

Beyond medicinal chemistry, this compound finds applications in the production of fine chemicals and advanced materials, demonstrating its utility across multiple sectors.

作用機序

The mechanism of action of 2-Morpholinopyridin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. This modulation can result in therapeutic effects, making it a valuable compound in drug discovery .

類似化合物との比較

Comparison with Similar Dihydrochloride Compounds

Structural and Functional Analogues

Dihydrochloride salts are widely used to improve the physicochemical properties of amine-containing compounds. Below is a comparative analysis with structurally or functionally related dihydrochlorides:

Table 1: Key Properties of Selected Dihydrochloride Compounds

Research Findings and Trends

- Analytical Utility: Dihydrochloride salts like 4-(aminomethyl)pyridin-3-amine dihydrochloride (CAS 847666-49-3) are critical in analytical workflows, with standardized first-aid measures for inhalation or skin exposure .

- Structural Complexity : Compounds such as 2-(2-Methyl-1H-indol-3-yl)ethylamine dihydrochloride (CAS 1049786-03-9) demonstrate the versatility of dihydrochlorides in synthesizing heterocyclic pharmaceuticals .

生物活性

2-Morpholinopyridin-3-amine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and applications based on diverse research findings.

- Chemical Name : 2-Morpholinopyridin-3-amine dihydrochloride

- Molecular Formula : C₉H₁₃N₃O·2HCl

- Molecular Weight : 209.13 g/mol

- CAS Number : 1036645-86-9

Research indicates that 2-Morpholinopyridin-3-amine dihydrochloride acts primarily as an inhibitor of specific kinases and receptors. Its structural features allow it to interact selectively with targets involved in various signaling pathways.

Inhibition of Kinases

Studies have shown that this compound exhibits inhibitory effects on certain kinases:

- Adenosine Kinase : It has been reported to have a potent inhibitory effect, with an IC50 value suggesting high affinity for the target site. This inhibition is significant in the context of cancer therapy and inflammation management .

Cytotoxic Activity

In vitro studies have demonstrated the cytotoxic effects of 2-Morpholinopyridin-3-amine dihydrochloride against various cancer cell lines. For example:

- Cell Lines Tested : HepG2 (liver cancer), MDA-MB-231 (breast cancer).

- IC50 Values : The compound showed varying degrees of cytotoxicity with IC50 values indicating its effectiveness in inhibiting cell growth. For instance, it exhibited an IC50 of approximately 27.1 μM against MDA-MB-231 cells, suggesting moderate efficacy compared to established chemotherapeutic agents like sorafenib .

| Cell Line | IC50 (μM) | Comparison Agent | IC50 (μM) |

|---|---|---|---|

| HepG2 | 74.2 | Sorafenib | 5.2 |

| MDA-MB-231 | 27.1 | Tamoxifen | 55 |

Selectivity and Mechanism Insights

The selectivity of 2-Morpholinopyridin-3-amine dihydrochloride for certain cancer cell lines over others may be attributed to its structural properties, which influence binding affinity and interaction with target proteins. Further studies are needed to elucidate the precise mechanisms behind this selectivity.

Case Studies and Research Findings

Several case studies have highlighted the potential therapeutic applications of this compound:

- Cancer Treatment : A study involving a series of pyridine derivatives demonstrated that modifications in the molecular structure could enhance cytotoxicity against specific cancer types, indicating that 2-Morpholinopyridin-3-amine dihydrochloride could be a lead compound for further development .

- Inflammation Models : In animal models, this compound has shown promise in reducing inflammation markers, indicating its potential utility in treating inflammatory diseases .

Q & A

Q. What are the standard synthetic routes for 2-Morpholinopyridin-3-amine dihydrochloride, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step processes:

Ring Formation : Construction of the pyridine-morpholine hybrid scaffold via nucleophilic substitution or cyclization reactions.

Amine Functionalization : Introduction of the amine group using reagents like ammonia or protected amines under controlled pH (7–9) and temperature (60–80°C).

Salt Formation : Reaction with hydrochloric acid to yield the dihydrochloride salt, requiring stoichiometric control and purification via recrystallization.

- Key Parameters : Solvent polarity (e.g., DMSO for nucleophilic steps), catalyst use (e.g., Pd for coupling reactions), and reaction time (12–24 hours) .

- Table 1 : Example Reaction Conditions from Published Protocols

| Step | Reagents | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Morpholine, K₂CO₃ | 80 | 18 | 65 |

| 2 | NH₃ (aq.), EtOH | 60 | 12 | 72 |

Q. How is 2-Morpholinopyridin-3-amine dihydrochloride characterized for purity and structural confirmation?

- Methodological Answer :

- Analytical Techniques :

HPLC : Purity assessment using C18 columns, mobile phase (acetonitrile:water, 70:30), UV detection at 254 nm.

NMR : ¹H/¹³C NMR for structural confirmation (e.g., δ 3.6–3.8 ppm for morpholine protons).

Mass Spectrometry : ESI-MS to confirm molecular ion peaks ([M+H]⁺ at m/z 200.1).

- Chloride Verification : Titration with AgNO₃ or ion chromatography to confirm dihydrochloride stoichiometry .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer :

- Storage : Desiccated at –20°C in amber vials to prevent hygroscopic degradation and photolysis.

- Stability Testing : Accelerated degradation studies under varied pH (3–9), temperature (25–40°C), and light exposure (ICH Q1A guidelines) to determine shelf life .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for 2-Morpholinopyridin-3-amine dihydrochloride across studies?

- Methodological Answer :

- Data Triangulation :

Assay Validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays for functional activity).

Batch Analysis : Compare purity (HPLC) and salt stoichiometry (elemental analysis) across discrepant studies.

Computational Modeling : MD simulations to assess binding mode consistency with experimental IC₅₀ values .

- Case Study : Discrepant IC₅₀ values in kinase inhibition assays were traced to variations in ATP concentration (1 mM vs. 100 µM) during assays.

Q. What strategies optimize the yield of 2-Morpholinopyridin-3-amine dihydrochloride in large-scale synthesis?

- Methodological Answer :

- Process Intensification :

Continuous Flow Reactors : Reduce reaction time (from 18h to 4h) and improve mixing efficiency.

Catalyst Screening : Pd/C or Ni catalysts for coupling steps, enhancing turnover number (TON > 500).

Solvent Engineering : Switch from DMF to MeCN for easier post-reaction purification.

- Table 2 : Optimization Outcomes

| Parameter | Bench Scale (1g) | Pilot Scale (100g) |

|---|---|---|

| Yield | 68% | 82% |

| Purity | 95% | 98% |

Q. How to design experiments assessing the compound’s interaction with neurological targets (e.g., serotonin receptors)?

- Methodological Answer :

- In Vitro Assays :

Radioligand Binding : Use ³H-LSD for 5-HT₂A receptor affinity (Kd calculation via Scatchard plots).

Functional Assays : Calcium flux assays in HEK293 cells expressing recombinant receptors.

- In Silico Support : Docking studies (AutoDock Vina) to prioritize target isoforms for experimental validation .

Q. What methodologies are suitable for studying degradation pathways in environmental matrices (e.g., soil)?

- Methodological Answer :

- GC-FID Protocol :

Extraction : Sonication in methanol:water (80:20), followed by SPE cleanup.

Analysis : Column: DB-5MS (30m), temp gradient 50–300°C, carrier gas He at 1.5 mL/min.

- Degradation Kinetics : First-order rate constants (k) derived from half-life (t₁/₂) measurements under aerobic vs. anaerobic conditions .

Data Contradiction Analysis

Q. How to address variability in reported LogP values for 2-Morpholinopyridin-3-amine dihydrochloride?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。